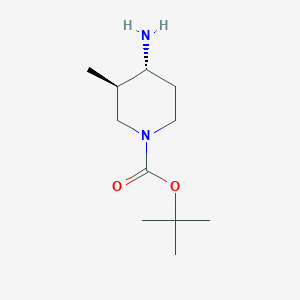

![molecular formula C22H20ClN5O2S B2418220 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 886926-91-6](/img/structure/B2418220.png)

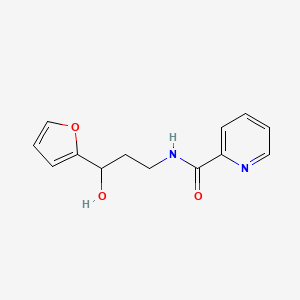

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Compounds containing a pyrrole ring are known to have diverse biological activities . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and is often found in pharmaceuticals . The sulfanyl group (-SH) and the acetamide group (-NHCOCH3) could potentially be involved in hydrogen bonding.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and 1,2,4-triazole rings, as well as the sulfanyl and acetamide groups. The pyrrole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The 1,2,4-triazole ring can participate in a variety of reactions, including nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

Compounds with the 1,2,4-triazole moiety, including those with chlorophenyl and ethoxyphenyl groups, are of significant interest due to their wide range of pharmaceutical activities. Such compounds have been synthesized and structurally characterized using techniques like H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. They are recognized for their antibacterial, antifungal, and antituberculosis activities due to the presence of the 1,2,4-triazole ring system, which is known for its broad therapeutic interest including anti-inflammatory, CNS stimulants, sedatives, and anti-anxiety properties (B. MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011).

Antimicrobial Screening

The antimicrobial screening of N-aryl derivatives of compounds containing the 1,2,4-triazole and chloroacetamide groups has shown significant activities. These compounds have been tested in vitro for their antibacterial and antifungal properties, suggesting their potential as leads for developing new antimicrobial agents (A. Rehman, A. Fatima, et al., 2013).

Anticancer Evaluation

Derivatives of 1,2,4-triazoles and chloroacetamides have been evaluated for their anticancer activities. For example, specific oxazoles with sulfonyl and acetamide substituents have shown high activity against certain cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Volodymyr Zyabrev, B. Demydchuk, et al., 2022).

Antioxidant Activity

Compounds incorporating pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. Such activities were determined using various in vitro assays, suggesting the potential of these compounds in combating oxidative stress-related diseases (K. Chkirate, S. Fettach, et al., 2019).

Inhibition of Fatty Acid Synthesis

Chloroacetamide herbicides, which share structural similarities with the compound , have been studied for their ability to inhibit fatty acid synthesis in certain algae, indicating the potential for such compounds to affect lipid metabolism in target organisms (H. Weisshaar & P. Böger, 1989).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-2-30-17-11-9-16(10-12-17)24-20(29)15-31-22-26-25-21(18-7-3-4-8-19(18)23)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSZDSHDHVBXQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Fluoro-4-methoxyphenyl)methyl]triazole](/img/structure/B2418138.png)

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2418142.png)

![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)

![2-[[1-[2-(2-Oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418152.png)

![N-(2,5-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2418154.png)

![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)

![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)